molecular formula C15H15ClN6O B1634162 N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine

N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine

Cat. No.: B1634162
M. Wt: 330.77 g/mol
InChI Key: DZPSKVLJXKFCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a triazole ring, and a chlorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine typically involves multiple steps. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method has been shown to be efficient, reducing reaction times significantly compared to conventional heating .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include various substituted pyrimidines and triazoles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it may bind to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H15ClN6O

Molecular Weight

330.77 g/mol

IUPAC Name

N-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C15H15ClN6O/c1-9-7-10(2)18-14(17-9)20-15-19-13(21-22-15)8-23-12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3,(H2,17,18,19,20,21,22)

InChI Key

DZPSKVLJXKFCNG-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)COC3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)COC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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